Cas no 365-55-9 (Benzene,1,1'-thiobis[2-nitro-4-(trifluoromethyl)- (9CI))

Benzene,1,1'-thiobis[2-nitro-4-(trifluoromethyl)- (9CI) structure
365-55-9 structure
Product Name:Benzene,1,1'-thiobis[2-nitro-4-(trifluoromethyl)- (9CI)
CAS No:365-55-9
MF:C14H6F6N2O4S
MW:412.2638630867
CID:321222
PubChem ID:236554
Update Time:2025-04-19

Benzene,1,1'-thiobis[2-nitro-4-(trifluoromethyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene
    • 1,1'-sulfanediylbis[2-nitro-4-(trifluoromethyl)benzene]
    • AC1L5WVC
    • AC1Q4K0S
    • Bis-(2-nitro-4-trifluormethyl-phenyl)-sulfid
    • bis(2-nitro-4-trifluoromethylphenyl) thioether
    • Bis(2-nitro-4-trifluoromethylphenyl)sulfid
    • bis-(2-nitro-4-trifluoromethyl-phenyl)-sulfide
    • bis(4-trifluoromethyl-2-nitrophenyl) sulfide
    • bis[2-nitro-4-(trifluoromethyl)phenyl] sulfide
    • CHEBI:445366
    • CHEMBL204687
    • CTK4H6837
    • NSC39135
    • NSC-39135
    • bis(2-nitro-4-(trifluoromethyl)phenyl)sulfane
    • BDBM50182125
    • 365-55-9
    • DTXSID10284814
    • 2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene
    • AKOS003671425
    • Benzene,1,1'-thiobis[2-nitro-4-(trifluoromethyl)- (9CI)
    • Inchi: 1S/C14H6F6N2O4S/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H
    • InChI Key: JZOKZEROYRPYIF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-])C1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 411.99500
  • Monoisotopic Mass: 411.99524682g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • PSA: 116.94000
  • LogP: 6.73820
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